molecular formula C19H19N3O3S2 B2520384 N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 863511-67-5

N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2520384
CAS No.: 863511-67-5
M. Wt: 401.5
InChI Key: KZSBCKVFKBBPMT-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a phenylthiazole moiety, which is known for its diverse biological activities. The compound’s structure includes a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the phenylthiazole core. This can be achieved through the cyclization of appropriate thioamide and bromoacetophenone derivatives. The subsequent steps involve the introduction of the sulfamoyl group and the acetamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiazoles.

Scientific Research Applications

N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(2-(2-phenylthiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide: Unique due to its specific structure and biological activities.

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer effects.

Uniqueness

This compound stands out due to its combination of a phenylthiazole moiety and a sulfamoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[2-(2-phenyl-1,3-thiazol-4-yl)ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-14(23)21-16-7-9-18(10-8-16)27(24,25)20-12-11-17-13-26-19(22-17)15-5-3-2-4-6-15/h2-10,13,20H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSBCKVFKBBPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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